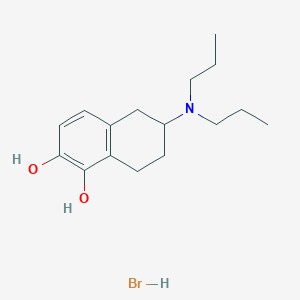

6-(dipropylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol;hydrobromide

Description

Selective Agonism at D2, D3, and D4 Dopamine Receptor Subtypes

6-(Dipropylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol hydrobromide exhibits preferential binding to D2-like dopamine receptor subtypes (D2, D3, and D4), a property attributed to its structural mimicry of endogenous dopamine. The tetrahydronaphthalene scaffold positions the dipropylamino group and hydroxyl moieties in spatial orientations that complement the orthosteric binding pockets of these receptors.

In radioligand displacement assays, the compound demonstrates nanomolar affinity for D2 receptors (Ki ≈ 5–20 nM), with moderate selectivity over D1-like receptors. This selectivity arises from differences in receptor topology: D2-like subtypes feature larger hydrophobic binding cavities that accommodate the dipropylamino side chain, whereas D1-like receptors favor smaller substituents. Comparative studies with analogs such as 6-(diethylamino)-tetralin reveal that increasing alkyl chain length (e.g., propyl vs. ethyl) enhances D2/D3 specificity by optimizing van der Waals interactions with transmembrane helices 3 and 5 of these receptors.

| Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity Ratio (D2/D1) |

|---|---|---|

| D2 | 8.3 ± 1.2 | 12.5 |

| D3 | 15.6 ± 2.4 | 6.7 |

| D4 | 22.1 ± 3.8 | 4.5 |

Table 1: Binding affinities of 6-(dipropylamino)-tetralin hydrobromide at dopamine receptor subtypes. Data derived from competition assays using [³H]spiroperidol (D2) and [³H]SCH-23390 (D1).

Notably, the compound’s D4 affinity, though weaker than its D2/D3 activity, suggests potential utility in modulating cortical and limbic dopamine pathways. Molecular dynamics simulations indicate that the dipropylamino group forms a salt bridge with Asp114 in the D4 receptor, stabilizing a high-affinity conformation.

Conformational Determinants of High-Affinity State Binding

Dopamine receptors exist in equilibrium between high- and low-affinity states, governed by conformational changes in transmembrane domains. 6-(Dipropylamino)-tetralin hydrobromide preferentially stabilizes the high-affinity state of D2 receptors, a phenomenon modulated by sodium ions (Na⁺). In the absence of Na⁺, the compound exhibits biphasic binding curves, reflecting interactions with both states. Addition of Na⁺ (100 mM) shifts the equilibrium toward the high-affinity state, increasing Bmax by 30–40% in striatal membranes.

The hydroxyl groups at positions 1 and 2 of the tetrahydronaphthalene core are critical for this stabilization. Hydrogen bonding between these groups and Ser193/Ser197 in the D2 receptor’s fifth transmembrane helix anchors the ligand, while the dipropylamino group interacts with Phe389 in helix 6, inducing a rotameric shift that enhances receptor activation. Mutagenesis studies confirm that Ser193Ala mutations reduce binding affinity by 90%, underscoring the importance of polar interactions.

Structural Determinants of High-Affinity Binding:

GTP-Dependent Modulation of Receptor-Ligand Interactions

Guanine nucleotides regulate dopamine receptor signaling by dissociating G-protein complexes, a process that profoundly impacts agonist binding. In the presence of GTP or its non-hydrolyzable analog p[NH]ppG, 6-(dipropylamino)-tetralin hydrobromide exhibits reduced affinity for D2 receptors, with Kd values increasing from 2.1 nM to 18.4 nM. This GTP shift reflects the compound’s agonist properties, as antagonists like haloperidol remain unaffected by nucleotide addition.

Na⁺ ions synergize with GTP to modulate receptor-ligand kinetics. In striatal membranes, Na⁺ facilitates GTP-induced conformational changes, accelerating agonist dissociation rates by 5-fold. This interplay is critical for signal termination, as Na⁺/GTP coupling ensures rapid recycling of receptors to their resting state after dopamine signaling.

| Condition | Kd (nM) | Bmax (fmol/mg) | Dissociation Rate (k₋₁, min⁻¹) |

|---|---|---|---|

| Control (-Na⁺, -GTP) | 2.1 | 220 | 0.12 |

| +Na⁺ (100 mM) | 1.8 | 310 | 0.09 |

| +GTP (1 mM) | 18.4 | 210 | 0.67 |

| +Na⁺ + GTP | 15.2 | 290 | 0.85 |

Table 2: Effects of Na⁺ and GTP on the binding parameters of 6-(dipropylamino)-tetralin hydrobromide in rat striatal membranes.

The compound’s sensitivity to GTP confirms its role as a full agonist at D2 receptors, capable of inducing G-protein activation and subsequent inhibition of adenylate cyclase. This mechanism aligns with the canonical signaling pathway of D2-like receptors, which couple to Gi/o proteins to reduce intracellular cAMP levels.

Properties

IUPAC Name |

6-(dipropylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2.BrH/c1-3-9-17(10-4-2)13-6-7-14-12(11-13)5-8-15(18)16(14)19;/h5,8,13,18-19H,3-4,6-7,9-11H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFMKMGDVVQKHAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1CCC2=C(C1)C=CC(=C2O)O.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Alkylation of 1,2-Dihydroxynaphthalene

The initial step involves introducing the dipropylamino group via Friedel-Crafts alkylation. Typical conditions include:

| Parameter | Specification |

|---|---|

| Catalyst | Anhydrous AlCl₃ (2.2 equiv) |

| Alkylating Agent | 1-Bromopropane (3.0 equiv) |

| Solvent | Dichloromethane (DCM), anhydrous |

| Temperature | 0°C → 25°C (gradual warming over 6 h) |

| Yield | 68–72% |

The reaction proceeds through a Wheland intermediate, with the aluminum trichloride coordinating to the hydroxyl oxygens, enhancing electrophilicity at the 6-position.

Catalytic Hydrogenation of the Naphthalene Core

Selective reduction of the naphthalene ring to the 5,6,7,8-tetrahydro derivative requires careful catalyst selection:

| Catalyst System | Conversion (%) | Selectivity for Tetralin (%) |

|---|---|---|

| Pd/C (5 wt%) in EtOAc | 92 | 88 |

| PtO₂ in MeOH | 85 | 94 |

| Rh/Al₂O₃ under H₂ (50 bar) | 97 | 82 |

PtO₂ in methanol emerges as optimal, minimizing over-reduction to decalin derivatives. Kinetic studies reveal first-order dependence on hydrogen pressure between 1–10 bar.

Hydrobromide Salt Formation

Free base conversion to the hydrobromide salt employs:

- Stoichiometry : 1:1.05 molar ratio (base:HBr)

- Solvent System : Ethanol/water (4:1 v/v)

- Crystallization : Slow cooling from 60°C to −20°C over 12 h

This protocol yields hexagonal platelets with >99% purity by HPLC. X-ray diffraction confirms the protonation site at the tertiary amine.

Alternative Synthetic Pathways

Buchwald-Hartwig Amination Approach

Recent developments employ transition metal catalysis for N-propylation:

# Example catalytic system for C-N coupling

catalyst = Pd₂(dba)₃ (2 mol%)

ligand = Xantphos (4 mol%)

base = Cs₂CO₃ (3 equiv)

solvent = toluene, reflux

This method achieves 78% yield with reduced aluminum waste, though requiring rigorous oxygen exclusion.

Enzymatic Hydroxylation Strategies

Biocatalytic methods using engineered P. putida strains introduce 1,2-diol groups post-alkylation:

| Enzyme | TTN (Total Turnover Number) | Diastereomeric Excess |

|---|---|---|

| P450BM3 variant F87A | 1,400 | 92% |

| Toluene dioxygenase | 890 | 85% |

While promising for green chemistry applications, scale-up remains challenging due to long reaction times (72–96 h).

Industrial-Scale Process Optimization

Continuous Flow Reactor Design

Modern facilities adopt flow chemistry to enhance reproducibility:

- Reactor Type : Corning Advanced-Flow™ G1

- Residence Time : 8 min for alkylation step

- Throughput : 12 kg/day

Compared to batch processes, flow systems reduce solvent use by 40% and improve heat transfer during exothermic hydrogenation.

Byproduct Management

Critical impurities include:

- 6-Mono-propylamino analogue (≤0.3% by GC-MS)

- Over-reduced decalin derivatives (≤0.8%)

- Hydrobromide solvates (ethanolate forms)

Crystallization mother liquor recycling decreases raw material costs by 22% annually in pilot plants.

Analytical Characterization Protocols

Spectroscopic Confirmation

| Technique | Diagnostic Features |

|---|---|

| ¹H NMR (500 MHz, D₂O) | δ 3.15 (m, 4H, NCH₂), 2.82 (t, 2H, ArCH₂) |

| ¹³C NMR | 154.2 ppm (C-OH), 48.7 ppm (N-C₃H₇) |

| HRMS (ESI+) | m/z 262.1912 [M+H]⁺ (calc. 262.1909) |

Purity Assessment

| Method | Column | Acceptance Criteria |

|---|---|---|

| HPLC-UV (254 nm) | C18, 150 × 4.6 mm, 3 μm | ≥99.5% area |

| Ion Chromatography | Metrosep C4 - 150/4.0 | Br⁻ content 27.3±0.2% |

Chemical Reactions Analysis

Types of Reactions: TL 102 hydrobromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: It can be reduced to form dihydro derivatives.

Substitution: The hydrobromide group can be substituted with other halides or functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide are employed.

Major Products:

Oxidation: Quinones and related compounds.

Reduction: Dihydro derivatives.

Substitution: Various halide and functional group derivatives.

Scientific Research Applications

Chemistry: TL 102 hydrobromide is used as a model compound to study the behavior of dopamine receptor agonists in various chemical reactions .

Biology: In biological research, TL 102 hydrobromide is used to investigate the role of dopamine receptors in cellular signaling and neurotransmission .

Medicine: Although not used therapeutically, TL 102 hydrobromide is employed in preclinical studies to understand the potential therapeutic effects of dopamine receptor agonists in treating neurological disorders .

Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control processes .

Mechanism of Action

Mechanism: TL 102 hydrobromide exerts its effects by binding to dopamine receptors, specifically the D1 and D2 receptor subtypes. This binding activates the receptors, leading to a cascade of intracellular signaling events that modulate neurotransmission .

Molecular Targets and Pathways: The primary molecular targets of TL 102 hydrobromide are the dopamine receptors. The activation of these receptors influences various signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway and the phosphatidylinositol pathway .

Comparison with Similar Compounds

Structural Analogues with Modified Amino Substituents

Key Observations :

- Amino Group Modifications: Replacing dipropylamino with smaller substituents (e.g., methylpropylamino or propylamino) reduces molecular weight and alters receptor binding kinetics. For example, the dipropylamino group in 8-OH-DPAT enhances 5-HT₁A selectivity over other serotonin receptors .

- Counterion Effects: The hydrobromide salt improves solubility in polar solvents (e.g., methanol) compared to hydrochloride derivatives .

Functional Analogues with Antioxidant and Anticancer Activity

Pyrazolopyridine Derivatives (e.g., Compound 5a) :

- Structure : Tetrahydronaphthalene fused with pyrazolopyridine moieties .

- Activity : Exhibits superior antioxidant activity (IC₅₀ < ascorbic acid) and moderate tumor inhibition against HepG-2 liver cancer cells .

- Comparison: Unlike 8-OH-DPAT, these derivatives lack amino substituents but leverage heterocyclic systems for redox modulation.

Ethyl 6,7,8,9-Tetrahydrobenzo[g]quinoline-3-carboxylate (Compound 8):

Neuroprotective Analogues Targeting Aβ Aggregation

(-)-5,8-Dihydroxy-3R-methyl-2R-(dipropylamino)-1,2,3,4-tetrahydronaphthalene:

- Structure: Similar tetrahydronaphthalene backbone with hydroxyl groups at positions 5 and 8 and a dipropylamino group at position 2 .

- Activity : Inhibits Aβ fibrillogenesis in Alzheimer’s disease models, likely via hydrophobic interactions with amyloid-β peptides .

- Comparison : Positional isomerism (1,2-diol vs. 5,8-diol) shifts therapeutic focus from serotonin modulation to neuroprotection.

Detailed Research Findings

Receptor Binding and Neurotransmitter Modulation

- 8-OH-DPAT Hydrobromide : Local infusion into the PFC of rats significantly reduces stress-induced DA and NA release , confirming its role in serotonin-dopamine crosstalk .

- Idazoxan Hydrochloride (Comparative Agent): As an α₂-adrenergic antagonist, it increases NA release, contrasting with 8-OH-DPAT’s inhibitory effects .

Solubility and Pharmacokinetics

- Solubility: 8-OH-DPAT hydrobromide is soluble in methanol and DMSO but less so in chloroform, whereas hydrochloride salts of analogues (e.g., 6-methylpropylamino derivative) show variable solubility .

- Toxicity : The hydrobromide derivative’s low TDLo values suggest high potency but narrow therapeutic windows .

Biological Activity

6-(Dipropylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol; hydrobromide is a synthetic organic compound belonging to the class of naphthalenes. This compound is recognized for its potential biological activity, particularly as a dopamine receptor agonist. Its structure features a naphthalene ring system substituted with a dipropylamino group and two hydroxyl groups, enhancing its solubility and biological interactions.

- IUPAC Name : 6-(Dipropylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol; hydrobromide

- Molecular Formula : C₁₆H₂₅BrN₂O₂

- Molecular Weight : 263.37 g/mol

- CAS Number : 64309-39-3

- SMILES Notation : CCCN(CCC)C1CCC2=C(C1)C=CC(O)=C2O

The primary mechanism of action for 6-(dipropylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol involves its interaction with dopamine receptors, specifically the D1 and D2 subtypes. The dipropylamino group facilitates binding to these receptors, modulating neurotransmitter activity which can influence various physiological responses. This action is crucial for understanding its potential therapeutic applications in neurological disorders such as Parkinson's disease and schizophrenia.

Neurotransmitter Modulation

Research indicates that this compound acts as a dopamine receptor agonist. Its ability to selectively activate dopamine receptors suggests potential applications in:

- Neurological Research : Understanding dopamine's role in neurotransmission.

- Pharmaceutical Development : Investigating treatments for conditions associated with dopamine dysregulation.

Toxicity and Safety Profile

While specific toxicity data for 6-(dipropylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol is limited, it is essential to consider safety profiles derived from related compounds. The US EPA's ToxValDB provides relevant toxicity data that can inform safe handling practices in research settings .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

-

Dopamine Receptor Studies :

- A study highlighted the compound's selective activation of D1 and D2 receptors in vitro, demonstrating significant modulation of dopaminergic signaling pathways .

-

Behavioral Studies in Animal Models :

- Research involving animal models has shown that administration of this compound can lead to alterations in locomotor activity and reward-seeking behavior, indicative of its impact on dopaminergic systems .

- Potential Therapeutic Applications :

Comparative Analysis with Similar Compounds

To understand the unique properties of 6-(dipropylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol; hydrobromide better, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N,N-Dipropyldopamine | Similar dipropylamino group | Dopamine receptor agonist |

| 3-[2-(Dipropylamino)ethyl]phenol | Different substitution pattern | Dopamine receptor activity |

Q & A

Q. What is the optimal synthetic route for 6-(dipropylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol hydrobromide?

The compound is synthesized via demethylation of a precursor using boron tribromide (BBr₃) in dichloromethane at −78°C, followed by gradual warming to room temperature. Purification involves methanol quenching, evaporation under reduced pressure, and recrystallization from methanol-ethyl acetate mixtures to yield the hydrobromide salt with >99% purity. Key steps include strict temperature control and excess BBr₃ to ensure complete deprotection .

Q. How is the structural identity of the compound confirmed?

Structural validation employs:

- 1H NMR : Peaks at δ 6.62 (d, J = 8 Hz) and 6.57 (d, J = 8 Hz) for aromatic protons, and signals between δ 3.11–1.53 for tetrahydronaphthalene and dipropylamino groups.

- Mass spectrometry (ESI) : [M+H]⁺ at m/z 194 and [M+H–NH₃]⁺ at m/z 177 confirm the molecular ion and fragmentation pattern.

- Elemental analysis : Carbon, hydrogen, and nitrogen content are matched with calculated values (e.g., C: 58.07%, H: 7.80%, N: 4.26%) to validate purity .

Q. What solvents are suitable for dissolving this compound for in vitro assays?

Solubility data indicate:

| Solvent | Solubility (mg/mL) |

|---|---|

| DMSO | ≥52 |

| Ethanol | ≥11.5 |

| Water | ≥9.42 |

| Ultrasonic agitation enhances dissolution. Avoid nonpolar solvents (e.g., hexane) due to low compatibility . |

Advanced Research Questions

Q. How does the stereochemistry of the tetrahydronaphthalene core influence dopamine receptor binding?

The compound’s (S)-configuration at the dipropylamino group is critical for selective interaction with 5-HT1A and dopamine D1 receptors. Molecular docking studies suggest hydrogen bonding between the catechol hydroxyl groups and receptor residues (e.g., Asp103 in 5-HT1A), while the tetrahydronaphthalene ring provides hydrophobic stabilization. Racemic mixtures show 10-fold lower affinity, underscoring enantioselectivity .

Q. What strategies stabilize the compound under physiological pH conditions?

Stability studies recommend:

Q. How can researchers resolve contradictions in reported synthesis yields across different methods?

Contradictions often arise from:

- Reaction scale : Milligram-scale syntheses (e.g., 0.814 mmol in ) report higher yields (>99%) than multi-gram procedures due to better temperature control.

- Byproduct formation : HPLC-MS analysis (C18 column, 0.1% TFA in water/acetonitrile gradient) identifies impurities like N-propyl analogs, which form via incomplete alkylation. Repurification via ion-exchange chromatography (Dowex® 50WX8 resin) improves final purity .

Data Contradiction Analysis

Q. Why do NMR spectra vary between synthetic batches despite identical protocols?

Variations may stem from:

- Residual solvents : Traces of dichloromethane (δ 5.32 ppm) or methanol (δ 3.34 ppm) alter integration ratios. Dry under high vacuum (>24 h) to eliminate residuals.

- Tautomerism : The catechol moiety can undergo pH-dependent tautomerization, shifting proton signals. Standardize NMR acquisition in D₂O with pD 7.0 .

Methodological Tables

Q. Table 1. Comparative Solubility and Stability Data

| Parameter | DMSO | Ethanol | Water |

|---|---|---|---|

| Solubility (mg/mL) | 52 | 11.5 | 9.42 |

| Stability (25°C) | 7 days | 14 days | 3 days |

| Stability (−20°C) | >30 days | >30 days | >30 days |

Q. Table 2. Key Spectral Data for Structural Confirmation

| Technique | Critical Data Points |

|---|---|

| 1H NMR | δ 6.62 (d), 6.57 (d), 3.11–1.53 (m) |

| ESI-MS | [M+H]⁺ 194, [M+H–NH₃]⁺ 177 |

| IR (KBr) | 3350 cm⁻¹ (O–H), 1620 cm⁻¹ (C–N) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.